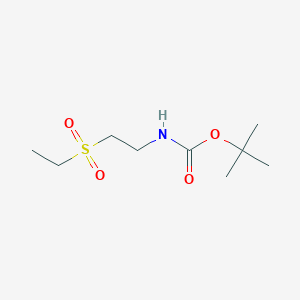![molecular formula C7H7N3OS2 B8386016 (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8386016.png)
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a thiourea derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylated thiazolopyrimidine derivatives.
Substitution: Ester or ether derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells . The compound may also interact with other molecular pathways, contributing to its broad-spectrum biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyrimidine rings.
Thiazolo[3,2-a]pyrimidines: Another class of thiazole-pyrimidine fused compounds with different substitution patterns and biological activities.
Uniqueness
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological properties. This compound’s ability to inhibit topoisomerase I and its potential anticancer activity make it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C7H7N3OS2 |
|---|---|
Peso molecular |
213.3 g/mol |
Nombre IUPAC |
(7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H7N3OS2/c1-12-6-5-7(9-3-8-6)13-4(2-11)10-5/h3,11H,2H2,1H3 |
Clave InChI |
PQAIEMKIUWRRKK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=C(S2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8385972.png)




![8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B8386004.png)
![2-[Methyl(3-phenylpropanoyl)amino]butanoic acid](/img/structure/B8386010.png)
![t-Butyl[(dimethylamino)carbonyl]oxycarbamate](/img/structure/B8386029.png)



